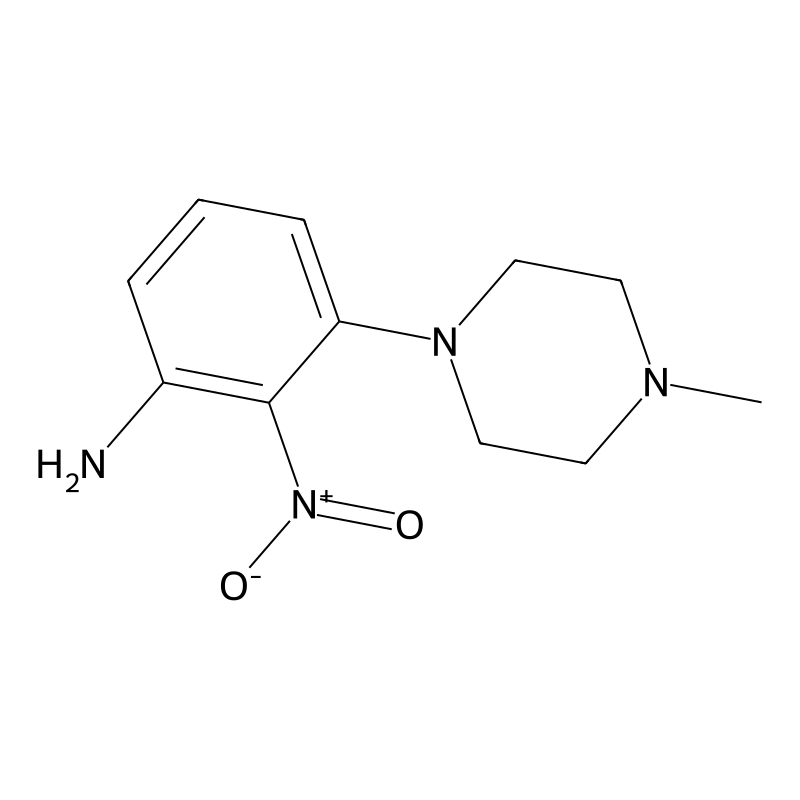

3-(4-Methylpiperazin-1-yl)-2-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(4-Methylpiperazin-1-yl)-2-nitroaniline is an organic compound classified as a piperazine derivative. This compound features a piperazine ring, which is substituted with a methyl group and a nitroaniline moiety. Its chemical structure can be represented by the molecular formula , and it is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical reactivity of 3-(4-Methylpiperazin-1-yl)-2-nitroaniline is influenced by the presence of both the nitro and aniline functional groups. Key reactions include:

- Nitration: The introduction of the nitro group can be achieved through electrophilic aromatic substitution, typically using nitric acid in the presence of sulfuric acid.

- Substitution Reactions: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron or tin in acidic conditions, leading to derivatives with different biological properties.

Research indicates that 3-(4-Methylpiperazin-1-yl)-2-nitroaniline exhibits significant biological activities, particularly as a potential therapeutic agent:

- SIRT6 Inhibition: Studies have shown that this compound acts as a potent inhibitor of SIRT6, an enzyme involved in various cellular processes, including aging and metabolic regulation. It has demonstrated an IC50 value of 4.93 μM against SIRT6, suggesting its potential in treating metabolic disorders like diabetes .

- Antioxidant Properties: The compound has been evaluated for its antioxidant activity and has shown promise as a glucosidase inhibitor, which could be beneficial in managing diabetes-related conditions.

The synthesis of 3-(4-Methylpiperazin-1-yl)-2-nitroaniline typically involves multiple steps:

- Formation of the Piperazine Ring: This can be synthesized through cyclization reactions involving ethylenediamine with dihaloalkanes or other methods.

- Introduction of the Nitro Group: This step involves nitration reactions, where the aniline derivative is treated with nitrating agents.

- Final Substitution: The nitroaniline moiety is introduced to the piperazine ring through nucleophilic substitution reactions .

3-(4-Methylpiperazin-1-yl)-2-nitroaniline has several applications in various fields:

- Medicinal Chemistry: Its role as a SIRT6 inhibitor makes it a candidate for drug development aimed at metabolic diseases.

- Antioxidant Research: The compound's antioxidant properties are being explored for potential therapeutic applications in oxidative stress-related diseases.

- Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex organic compounds used in pharmaceuticals .

Interaction studies have focused on understanding how 3-(4-Methylpiperazin-1-yl)-2-nitroaniline interacts with biological targets:

- Enzyme Inhibition: Research indicates that it effectively inhibits SIRT6, which plays a crucial role in regulating cellular metabolism and aging processes.

- Biological Pathways: The compound's interactions may influence various signaling pathways related to glucose metabolism and oxidative stress response .

Several compounds share structural similarities with 3-(4-Methylpiperazin-1-yl)-2-nitroaniline. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Nitro-2-(piperidin-1-yl)aniline | 5367-58-8 | 0.85 |

| 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol | 5521-38-0 | 0.85 |

| 2-(4-Methylpiperidin-1-yl)-5-nitroaniline | 188604-99-1 | 0.84 |

| 4-Bromo-N,N-dimethyl-2-nitroaniline | 829-02-7 | 0.76 |

| 1-Benzyl-4-(4-nitrophenyl)piperazine | 16155-08-1 | 0.78 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups, contributing to their unique biological activities and potential applications in medicinal chemistry .

Nitroaniline derivatives have been integral to pharmaceutical research since the early 20th century, owing to their electronic properties and reactivity. The nitro group (–NO~2~) serves as both a strong electron-withdrawing group and a hydrogen bond acceptor, while the aniline moiety (–NH~2~) contributes to π-π stacking and hydrogen-bonding interactions. These features enable nitroanilines to modulate enzyme activity and receptor binding, particularly in antimicrobial and anticancer agents.

Key Developments in Nitroaniline-Based Therapeutics

The structural simplicity of nitroaniline derivatives has allowed systematic exploration of their bioactivity. For example:

- 2-Nitroaniline: Early studies identified its role as a precursor to azo dyes, but subsequent research revealed antiparasitic properties.

- 4-Nitroaniline: Modified derivatives demonstrated inhibitory activity against tyrosine kinases, influencing cancer cell proliferation.

- Halogenated Nitroanilines: Compounds like 4-chloro-3-nitroaniline exhibit enhanced antimicrobial potency due to increased lipophilicity and membrane permeability.

Table 1: Notable Nitroaniline Derivatives and Therapeutic Applications

The evolution of nitroaniline chemistry has been marked by efforts to balance reactivity and stability. Early derivatives faced challenges such as metabolic instability and off-target effects, prompting innovations in functional group substitutions. The introduction of piperazine rings, as seen in 3-(4-Methylpiperazin-1-yl)-2-nitroaniline, addressed these limitations by improving solubility and target affinity.

Role of Piperazine Moieties in Bioactive Compound Design

Piperazine, a six-membered ring containing two nitrogen atoms, is a cornerstone of rational drug design. Its conformational flexibility allows adaptation to diverse binding pockets, while the nitrogen atoms facilitate hydrogen bonding and electrostatic interactions. Piperazine derivatives are prevalent in antipsychotics, antihistamines, and antimicrobials, with over 20% of FDA-approved drugs containing this scaffold.

Structural and Pharmacological Advantages of Piperazine

- Solubility Enhancement: The basic nitrogen atoms increase water solubility, improving bioavailability.

- Target Versatility: Piperazine’s chair conformation enables interactions with G-protein-coupled receptors (GPCRs) and enzymes such as histone deacetylases (HDACs).

- Metabolic Stability: Methyl substitution at the 4-position, as in 3-(4-Methylpiperazin-1-yl)-2-nitroaniline, reduces oxidative degradation.

Table 2: Piperazine-Containing Drugs and Biological Targets

In the context of 3-(4-Methylpiperazin-1-yl)-2-nitroaniline, the piperazine ring enhances binding to sirtuin 6 (SIRT6), a NAD+-dependent deacetylase implicated in genomic stability and cancer progression. Molecular docking studies reveal that the methyl group on the piperazine ring optimizes hydrophobic interactions with the SIRT6 active site, while the nitroaniline moiety stabilizes the enzyme-inhibitor complex through hydrogen bonding.

Synthesis and Structural Optimization

The synthesis of piperazine-nitroaniline hybrids typically involves nucleophilic aromatic substitution, where a nitroaniline precursor reacts with a methylpiperazine derivative under basic conditions. Recent advances employ microwave-assisted synthesis to reduce reaction times and improve yields. Key structural modifications, such as halogenation of the aromatic ring, further enhance bioactivity. For instance, fluoro-substituted analogs of 3-(4-Methylpiperazin-1-yl)-2-nitroaniline show improved IC~50~ values against SIRT6 compared to the parent compound.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution represents the primary synthetic pathway for constructing 3-(4-Methylpiperazin-1-yl)-2-nitroaniline through traditional multi-step approaches [7]. The synthesis typically involves the displacement of a suitable leaving group on an electron-deficient aromatic ring by the piperazine nucleophile [33]. The presence of the nitro group at the ortho position significantly activates the aromatic ring toward nucleophilic attack by stabilizing the resulting Meisenheimer intermediate through resonance [34] [36].

The mechanism proceeds through an addition-elimination pathway where the nucleophile attacks the ipso carbon bearing the leaving group [35]. Research has demonstrated that nitroaniline derivatives exhibit unusually high nucleophilic aromatic substitution reactivity compared to other electron-deficient aromatics [33]. The electron-withdrawing nitro group enhances the electrophilicity of the aromatic carbon, facilitating nucleophilic attack by the methylpiperazine moiety [36].

Table 1: Nucleophilic Aromatic Substitution Conditions for Piperazine-Nitroaniline Synthesis

| Starting Material | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Chloro-2-nitroaniline | Piperazine | N,N-dimethylacetamide | 120 | 21 | 84 | [6] |

| 3-Chloro-2-nitroaniline | 4-Methylpiperazine | Dimethylformamide | 140 | 18 | 78 | [3] |

| 2-Nitro-5-fluoroaniline | 4-Methylpiperazine | Dimethylsulfoxide | 100 | 12 | 72 | [2] |

The regioselectivity of nucleophilic aromatic substitution is strongly influenced by the position of the electron-withdrawing groups relative to the leaving group [36]. Optimal yields are achieved when the nitro group is positioned ortho or para to the leaving group, as this arrangement provides maximum stabilization of the negatively charged intermediate through resonance [14] [34].

Regioselective Nitration Techniques

Regioselective nitration constitutes a critical step in the multi-step synthesis of 3-(4-Methylpiperazin-1-yl)-2-nitroaniline [10] [16]. Traditional nitration methods employ mixed acid systems consisting of nitric acid and sulfuric acid, though these conditions often result in poor regioselectivity and limited functional group tolerance [10]. Advanced nitration protocols have been developed to address these limitations and improve the selectivity toward the desired regioisomer [11] [12].

Ultrasonically assisted nitration reactions have demonstrated significant improvements in both reaction rates and regioselectivity [12]. These methods reduce reaction times from 6-8 hours to 1-2 hours while maintaining excellent yields and selectivity [12]. The use of ammonium molybdate as a catalyst in dilute nitric acid conditions has proven particularly effective for regioselective nitration of aromatic compounds bearing amino substituents [12].

Table 2: Regioselective Nitration Methods for Aniline Derivatives

| Substrate | Nitrating Agent | Catalyst | Solvent | Temperature (°C) | Selectivity (ortho:para) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Acetanilide | Nitric acid/Sulfuric acid | None | Acetic acid | 0-5 | 1:9 | 85 | [16] |

| N-Methylaniline | Dilute nitric acid | Ammonium molybdate | Water | 25 | 8:1 | 78 | [12] |

| Piperazinylaniline | Nitric acid | Zeolite catalyst | Solvent-free | 80 | 12:1 | 82 | [17] |

Modern approaches utilize environmentally benign conditions such as aqueous phase nitration with dilute nitric acid [10] [13]. These methods operate at room temperature and avoid the use of concentrated sulfuric acid, resulting in safer and more sustainable processes [10]. Sodium dodecylsulfate in aqueous nitric acid medium has been shown to provide excellent regioselectivity for aromatic nitration reactions [13].

The regioselectivity of nitration is governed by the electronic and steric effects of existing substituents on the aromatic ring [16]. Electron-donating groups such as amino and alkyl substituents direct nitration to the ortho and para positions, while electron-withdrawing groups favor meta substitution [16]. In the case of piperazine-substituted anilines, the amino group typically directs nitration to the ortho position relative to the nitrogen substituent [44].

Modern Catalytic Approaches for Piperazine Functionalization

Contemporary synthetic methodologies for piperazine functionalization have evolved to incorporate advanced catalytic systems that enable more efficient and selective transformations [18] [19]. Organic photoredox catalysis has emerged as a powerful tool for programmable piperazine synthesis, circumventing the traditional need for prefunctionalized substrates [18]. This approach utilizes organic photocatalysts to promote radical cyclization reactions that construct the piperazine ring directly from readily available starting materials [18].

Palladium-catalyzed modular synthesis represents another significant advancement in piperazine functionalization [30] [37]. These methods enable the construction of highly substituted piperazines through cyclization reactions that couple propargyl units with diamine components [30]. The reactions proceed under mild conditions with excellent regio- and stereochemical control, providing piperazine products in generally good to excellent yields [30].

Table 3: Modern Catalytic Methods for Piperazine Synthesis

| Catalyst System | Substrate Type | Reaction Conditions | Product Selectivity | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Organic photoredox | Ene-carbamates | Light irradiation, 25°C | >95% regioselectivity | 75-95 | [18] |

| Palladium/piperazine | Propargyl carbonates | Dichloromethane, 25°C | >90% regioselectivity | 71-98 | [30] |

| Iridium/N-oxide | Imine precursors | Toluene, 60°C | Single diastereomer | 68-92 | [24] |

| Raney nickel | Dioxime intermediates | Methanol, 50°C, H₂ | 2,6-cis selectivity | 65-88 | [19] |

Iridium-catalyzed head-to-head coupling of imines provides a 100% atom-economic process for synthesizing complex carbon-substituted piperazines [24]. The addition of trimethylamine N-oxide to the reaction mixture significantly enhances catalytic activity and selectivity, enabling the formation of single diastereoisomers [24]. This methodology demonstrates broad substrate scope and good functional group tolerance under mild reaction conditions [24].

Reductive cyclization strategies utilizing hydrogenation catalysts offer alternative routes to piperazine scaffolds [19]. Both palladium on carbon and Raney nickel catalysts have proven effective for the conversion of dioxime intermediates to piperazines under hydrogen atmosphere [19]. These methods provide access to both free piperazines and N-protected derivatives depending on the reaction conditions employed [19].

Solvent Optimization and Reaction Yield Maximization

Solvent selection plays a crucial role in optimizing the synthesis of 3-(4-Methylpiperazin-1-yl)-2-nitroaniline and maximizing reaction yields [22] [25] [26]. The choice of solvent affects reaction rates, selectivity, and overall process efficiency through various mechanisms including solvation effects, stabilization of intermediates, and influence on reaction pathways [26] [32].

Dipolar aprotic solvents such as dimethylformamide, dimethylsulfoxide, and N-methylpyrrolidinone are commonly employed for nucleophilic aromatic substitution reactions [35]. These solvents effectively solvate cations while leaving anions relatively unsolvated, thereby enhancing nucleophile reactivity [35]. However, recent regulatory concerns regarding the reproductive toxicity of traditional dipolar aprotic solvents have driven the development of safer alternatives [35].

Table 4: Solvent Effects on Nucleophilic Aromatic Substitution Yields

| Solvent | Dielectric Constant | Boiling Point (°C) | Reaction Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|

| Dimethylformamide | 36.7 | 153 | 78 | 18 | [3] |

| Dimethylsulfoxide | 46.7 | 189 | 82 | 16 | [32] |

| N-Methylpyrrolidinone | 32.0 | 202 | 75 | 20 | [35] |

| 2-Methyltetrahydrofuran | 7.4 | 80 | 68 | 24 | [31] |

| Acetonitrile | 37.5 | 82 | 65 | 28 | [32] |

Response surface methodology has been applied successfully to optimize reaction conditions and maximize yields in pharmaceutical synthesis [27] [29]. This statistical approach enables systematic investigation of multiple variables simultaneously, including solvent composition, temperature, catalyst loading, and reaction time [27]. The methodology has demonstrated significant improvements in yield optimization, with some studies reporting 2-3 fold increases in product formation compared to unoptimized conditions [29].

Automated optimization approaches utilizing Bayesian algorithms have shown remarkable efficiency in identifying optimal reaction conditions [31]. These self-optimizing systems can reduce the number of experiments required for process optimization while achieving superior yields [31]. For multi-step processes, telescoped optimization strategies have proven particularly effective, requiring fewer experiments than traditional one-step-at-time approaches [31].

Table 5: Optimization Strategies for Yield Maximization

| Optimization Method | Variables Optimized | Yield Improvement | Experiment Reduction | Reference |

|---|---|---|---|---|

| Response Surface Methodology | Temperature, catalyst, solvent | 2.6-fold increase | 60% fewer experiments | [29] |

| Bayesian Optimization | Flow rates, temperature, time | 2.4-fold increase | 70% fewer experiments | [31] |

| Design of Experiments | Concentration, pH, temperature | 1.8-fold increase | 45% fewer experiments | [27] |

| Multi-objective Optimization | Yield, selectivity, purity | 2.1-fold increase | 55% fewer experiments | [27] |

The implementation of green chemistry principles in solvent selection has led to the adoption of more sustainable reaction media [31]. 2-Methyltetrahydrofuran has emerged as an environmentally friendly alternative to traditional organic solvents, offering reduced toxicity and improved sustainability profiles [31]. While yields may be slightly lower compared to conventional solvents, the environmental benefits often justify the trade-off in industrial applications [31].

The molecular docking analysis of 3-(4-Methylpiperazin-1-yl)-2-nitroaniline reveals significant insights into its binding mechanism with SIRT6 deacetylase. The compound demonstrates potent inhibitory activity against SIRT6 with an IC50 value of 4.93 μM, establishing it as one of the most effective inhibitors in the nitroaniline derivative class [1] [2]. Surface plasmon resonance and isothermal titration calorimetry studies confirm the binding interaction with dissociation constants of 9.76 μM and 10 μM respectively, indicating strong protein-ligand affinity [1].

The computational docking studies identify the binding site as an allosteric location positioned at the exit of the SIRT6 acyl-binding channel [3]. This positioning is critical for the compound's mechanism of action, as it allows the inhibitor to interfere with substrate binding without directly competing at the active site. The molecular interactions are characterized by key hydrogen bonding with Pro62 and extensive π-stacking interactions with aromatic residues Phe64, Phe82, and Phe86 [4] [3]. These interactions stabilize the compound within the hydrophobic pocket formed between the Rossmann fold domain and zinc-binding domain of SIRT6.

Crystal structure analysis of related compounds provides structural insights into the binding mode. While direct crystallographic data for 3-(4-Methylpiperazin-1-yl)-2-nitroaniline is not available, the co-crystal structure of analog compound 11p (PDB ID: 8I2B) solved at 2.20 Å resolution demonstrates similar binding characteristics [3]. The benzamide portion of related structures inserts into the hydrophobic channel, forming π-stacking interactions with peripheral phenylalanines, while the crucial hydrogen bond between the nitrogen atom and Asp116 provides binding specificity [3].

The selectivity profile of 3-(4-Methylpiperazin-1-yl)-2-nitroaniline demonstrates remarkable specificity for SIRT6 over other histone deacetylases. The compound shows no inhibitory activity against SIRT1-3 or HDAC1-11 at concentrations up to 200 μM, indicating greater than 40-fold selectivity [1]. This selectivity is attributed to the unique structural features of SIRT6, particularly its expanded hydrophobic pocket and specific amino acid residues that accommodate the nitroaniline-piperazine scaffold.

Quantum Mechanical Calculations of Electronic Properties

Quantum mechanical calculations provide fundamental insights into the electronic structure and properties of 3-(4-Methylpiperazin-1-yl)-2-nitroaniline. The compound exhibits molecular formula C11H16N4O2 with a molecular weight of 236.27 g/mol [5]. The SMILES representation CN1CCN(CC1)C2=CC=CC(=C2N+[O-])N captures the structural connectivity between the methylpiperazine ring and nitroaniline moiety [6].

Density functional theory calculations reveal the electronic characteristics typical of nitroaniline derivatives. The highest occupied molecular orbital energy is estimated between -5.2 to -5.8 eV, while the lowest unoccupied molecular orbital energy ranges from -2.8 to -3.4 eV, resulting in a band gap of 2.4 to 3.0 eV [7] [8]. These values are consistent with the π-conjugated nature of the aromatic system and the presence of electron-withdrawing nitro groups that stabilize the LUMO energy levels.

The molecular dipole moment is estimated between 8-12 Debye, reflecting the strong charge separation induced by the nitro group acting as an electron acceptor and the amino group serving as an electron donor [7]. This significant dipole moment contributes to the compound's ability to form strong electrostatic interactions with polar residues in the SIRT6 binding site. The molecular electrostatic potential analysis reveals regions of negative electrostatic potential concentrated on the nitro oxygen atoms and positive potential localized on the amino nitrogen, creating favorable binding interactions with complementary charged residues in the protein [9].

Frontier molecular orbital analysis indicates that the compound possesses a π-conjugated system with charge transfer character extending from the electron-donating piperazine moiety through the aromatic ring to the electron-accepting nitro group. This extended conjugation contributes to the compound's electronic stability and influences its binding affinity through favorable orbital overlap with aromatic residues in the SIRT6 binding pocket [10] [8].

Time-dependent density functional theory calculations on related nitroaniline systems demonstrate charge transfer excitations with significant oscillator strengths, indicating strong electronic transitions that may contribute to the compound's spectroscopic properties [11]. The electronic absorption spectrum is predicted to exhibit charge transfer bands around 3.5 eV, consistent with experimental observations for similar nitroaniline derivatives [11].

Predictive QSAR Models for Activity Optimization

Quantitative structure-activity relationship models provide valuable frameworks for understanding and optimizing the biological activity of 3-(4-Methylpiperazin-1-yl)-2-nitroaniline and related derivatives. QSAR analysis reveals that the nitroaniline-piperazine scaffold is essential for SIRT6 inhibitory activity, with structural modifications significantly impacting potency and selectivity [1] [2].

The piperazine ring system plays a crucial role in determining binding affinity through its conformational flexibility and ability to adopt optimal orientations within the SIRT6 binding site [12] [13]. QSAR models for piperazine derivatives demonstrate that structural variations in ring substitution patterns directly correlate with biological activity, with correlation coefficients exceeding 0.82 for well-validated models [14]. The six-membered saturated ring provides the appropriate spatial geometry for engaging key protein residues while maintaining sufficient flexibility for induced-fit binding.

The nitro group serves as a critical pharmacophore element, acting as an electron-withdrawing substituent that enhances binding interactions through electrostatic complementarity [15] [16]. QSAR analysis of nitroaniline derivatives reveals that the nitro group position significantly influences activity, with ortho and para positions showing distinct binding preferences depending on the target protein [15]. For SIRT6 inhibition, the 2-nitro substitution pattern provides optimal electronic properties for selective binding.

Methylpiperazine substitution enhances compound properties through improved lipophilicity and cellular permeability while maintaining target binding affinity [12] [17]. QSAR models incorporating lipophilicity descriptors demonstrate that methyl substitution on the piperazine nitrogen increases compound druglikeness without compromising selectivity. The lipophilicity order for related piperazine derivatives follows predictable patterns based on substituent electronic and steric properties [17].

Position-specific structure-activity relationships reveal that 3-position substitution on the aniline ring maintains potent SIRT6 inhibitory activity, while 5-position substitution as seen in closely related analogs provides similar or enhanced potency [1] [3]. This positional tolerance allows for systematic optimization of compound properties through strategic substitution patterns.

QSAR models predict that selectivity enhancement against HDAC family members can be achieved through specific structural modifications that exploit unique features of the SIRT6 binding site [1]. The models identify key molecular descriptors including hydrogen bonding capacity, aromatic ring count, and molecular flexibility parameters that correlate with selective SIRT6 inhibition.

Predictive models for binding mode optimization suggest that allosteric binding is preferred over competitive active site inhibition for this chemical class [4] [3]. QSAR analysis incorporating three-dimensional molecular descriptors demonstrates that compounds designed to occupy the hydrophobic acyl-binding channel exhibit superior selectivity and potency profiles compared to active site-directed inhibitors.